4-Hydroxy-4-phenylpentan-2-one
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Overview
Description
4-Hydroxy-4-phenylpentan-2-one is an organic compound with the molecular formula C10H12O2 It is characterized by a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-phenylpentan-2-one can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with acetone in the presence of a base, followed by oxidation to introduce the hydroxyl group. Another method involves the Grignard reaction, where phenylmagnesium bromide reacts with 4-hydroxy-2-pentanone to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-4-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-phenylpentan-2-one or 4-phenylpentanoic acid.
Reduction: Formation of 4-hydroxy-4-phenylpentanol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxy-4-phenylpentan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-4-methyl-2-pentanone: Similar structure but with a methyl group instead of a phenyl group.
4-Hydroxy-2-pentanone: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Hydroxy-4-phenylbutan-2-one: Similar structure but with a shorter carbon chain.
Uniqueness
4-Hydroxy-4-phenylpentan-2-one is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C11H14O2 |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-hydroxy-4-phenylpentan-2-one |
InChI |
InChI=1S/C11H14O2/c1-9(12)8-11(2,13)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |
InChI Key |
PHCFXVKZINSLAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
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